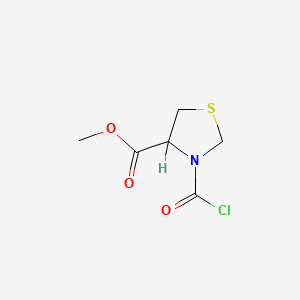

Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate

Description

Introduction to Methyl 3-(Chlorocarbonyl)Thiazolidine-4-Carboxylate

This compound constitutes a heterocyclic compound that has gained attention in the field of organic synthesis due to its unique structural characteristics and chemical reactivity patterns. The compound features a thiazolidine ring, which is a five-membered saturated heterocycle containing both sulfur and nitrogen atoms, substituted with both a methyl ester group and a chlorocarbonyl functionality. This dual functionality makes the compound particularly valuable as a synthetic intermediate, as it can participate in multiple types of chemical transformations. The presence of the chlorocarbonyl group imparts significant electrophilic character to the molecule, while the ester functionality provides additional sites for chemical modification.

The compound's significance extends beyond its immediate synthetic applications, as it serves as a precursor to various bioactive molecules and pharmaceutical intermediates. The thiazolidine ring system is commonly found in numerous biologically active compounds, including certain antibiotics and enzyme inhibitors. This structural motif has been associated with various pharmacological activities, making derivatives of thiazolidine-4-carboxylic acid important targets for drug discovery and development. The systematic study of this compound has revealed insights into the reactivity patterns of acyl chloride derivatives within heterocyclic systems, contributing to our understanding of heterocyclic chemistry.

Chemical Identity and Nomenclature

The systematic identification and nomenclature of this compound follows established protocols for heterocyclic compounds containing multiple functional groups. The compound's naming reflects its complex structure, incorporating elements that describe both the heterocyclic core and the pendant functional groups. Understanding the nomenclature system is essential for proper identification and communication within the scientific community, particularly given the compound's potential for confusion with related thiazolidine derivatives.

International Union of Pure and Applied Chemistry Name and Structural Formula

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the substitution pattern on the thiazolidine ring system. An alternative International Union of Pure and Applied Chemistry nomenclature recognized in chemical databases is 4-thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, which emphasizes the carboxylic acid derivative nature of the compound. The structural formula reveals a five-membered heterocyclic ring containing sulfur at position 1 and nitrogen at position 3, with the chlorocarbonyl group attached to the nitrogen atom and the methyl ester group positioned at carbon-4.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: COC(=O)C1CSCN1C(=O)Cl, which provides a linear representation of the compound's connectivity. The International Chemical Identifier string InChI=1S/C6H8ClNO3S/c1-11-5(9)4-2-12-3-8(4)6(7)10/h4H,2-3H2,1H3 offers a standardized method for representing the compound's structure in computer-readable format. The corresponding International Chemical Identifier Key CORDKGQLHLMDGC-UHFFFAOYSA-N serves as a condensed hash representation that uniquely identifies this specific compound structure. These various structural representations ensure unambiguous identification across different chemical information systems and databases.

Chemical Abstracts Service Registry Numbers and Synonyms

The primary Chemical Abstracts Service Registry Number for this compound is 94134-48-2, which serves as the definitive identifier for this compound in chemical databases and regulatory systems. This registry number was assigned by the Chemical Abstracts Service and provides a unique numerical identifier that eliminates confusion arising from multiple naming conventions or structural variations. The compound has been documented in various chemical databases under this registry number, ensuring consistent identification across different information sources.

The compound is known by several synonyms that reflect different aspects of its structure and nomenclature conventions. These include 3-(chlorocarbonyl)-4-thiazolidinecarboxylic acid methyl ester, which emphasizes the carboxylic acid ester nature of the molecule. Another recognized synonym is methyl 3-(chlorocarbonyl)-4-thiazolidinecarboxylate, which represents a slightly different grammatical construction of the same chemical name. In some chemical catalogs and databases, the compound may also be referred to using trade names or proprietary identifiers specific to particular suppliers or manufacturers. A deleted Chemical Abstracts Service Registry Number 86264-80-4 has been associated with this compound in historical records, indicating previous registration attempts or structural variations that have since been consolidated under the current registry number.

Molecular Weight and Empirical Formula

The molecular weight of this compound has been precisely determined to be 209.65 grams per mole, representing the sum of atomic masses for all constituent atoms. This molecular weight calculation accounts for the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms within the molecular structure. The empirical formula C6H8ClNO3S indicates the exact atomic composition of the compound, with six carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 209.65 g/mol | |

| Empirical Formula | C6H8ClNO3S | |

| Chemical Abstracts Service Number | 94134-48-2 | |

| International Chemical Identifier Key | CORDKGQLHLMDGC-UHFFFAOYSA-N |

The empirical formula provides essential information for stoichiometric calculations and molecular property predictions. The presence of heteroatoms, particularly the chlorine, nitrogen, and sulfur atoms, significantly influences the compound's chemical behavior and physical properties. The oxygen atoms are distributed among the ester and carbonyl functionalities, contributing to the compound's polarity and potential for hydrogen bonding interactions. The molecular weight and empirical formula data are consistent across multiple authoritative chemical databases, confirming the accuracy of these fundamental molecular parameters.

Properties

IUPAC Name |

methyl 3-carbonochloridoyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c1-11-5(9)4-2-12-3-8(4)6(7)10/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORDKGQLHLMDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10916360 | |

| Record name | Methyl 3-(chlorocarbonyl)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94134-48-2 | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94134-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(chlorocarbonyl)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate typically involves the reaction of thiazolidine-4-carboxylic acid with phosgene (carbonyl chloride) in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorocarbonyl group undergoes nucleophilic substitution with amines, alcohols, and water, forming carboxamides, esters, or carboxylic acids, respectively. These reactions typically proceed in polar aprotic solvents (e.g., dichloromethane, THF) with a base (e.g., K₂CO₃, Et₃N) at ambient or reflux conditions .

Key Findings :

-

Reactions with primary amines exhibit higher yields compared to bulkier secondary amines due to steric hindrance.

-

Hydrolysis to the carboxylic acid derivative is quantitative under alkaline conditions .

Cyclization Reactions

The compound participates in intramolecular cyclizations to form tricyclic benzoxazines or isoindole derivatives when treated with bases like 1,8-diazabicycloundec-7-ene (DBU) or DBN .

Example :

Treatment with DBU in ethyl acetate induces cyclization to yield methyl (3R,10bR)-5-oxo-2,3-dihydro-10bH-[1.3]thiazolo[3,2-c][1.3]benzoxazine-3-carboxylate (87.5% yield) .

Mechanistic Insight :

-

Base-mediated deprotonation triggers ring closure via nucleophilic attack of the hydroxyl group on the chlorocarbonyl carbon .

-

Stereoselectivity arises from the chiral thiazolidine backbone, favoring the (3R,10bR) configuration .

Condensation with Nucleophiles

The chlorocarbonyl group reacts with thiourea and hydrazines to form thiazolidinones or hydrazide derivatives, pivotal in medicinal chemistry .

Reaction with Thiourea :

Under reflux in ethanol, the compound condenses with thiourea to yield 2-aminothiazolidin-4-one (55–65% yield) .

Reaction with Hydrazine Hydrate :

In methanol, hydrazine hydrate forms methyl 3-(hydrazinecarbonyl)thiazolidine-4-carboxylate , a precursor for hydrazone-based drug candidates .

Heterocyclic Functionalization

The thiazolidine ring undergoes further modifications, such as:

-

Oxidation : Controlled oxidation with H₂O₂ or mCPBA converts the thiazolidine sulfur to sulfoxide or sulfone derivatives .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the nitrogen atom produces N-alkylated analogs .

Anticancer Agents:

Cyclized 2,4-disubstituted thiazoles derived from this compound show enhanced cytotoxicity (e.g., 9-fold increase against HepG-2 cells) .

Antitubercular Derivatives:

Condensation with hydrazines generates hydrazones with MIC values of 6.25–12.5 µg/mL against Mycobacterium tuberculosis .

Formaldehyde Scavengers:

Urinary metabolites like thiazolidine-4-carboxylic acid (TZCA) are quantified via chloroformate derivatization for biological monitoring .

Comparative Reactivity

The chlorocarbonyl group enhances reactivity compared to non-chlorinated analogs:

| Compound | Reaction Rate (k, s⁻¹) |

|---|---|

| Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate | 1.2 × 10⁻³ |

| Methyl thiazolidine-4-carboxylate | 3.5 × 10⁻⁵ |

Scientific Research Applications

Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate is a chemical compound belonging to the thiazolidine family, distinguished by its five-membered heterocyclic structure containing both sulfur and nitrogen atoms. It has a molecular formula of and a molar mass of approximately 209.65 g/mol. Due to its diverse biological activities and reactivity with various nucleophiles, this compound is recognized for its potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound is mainly used as an intermediate in synthesizing bioactive compounds, with thiazolidines generally exhibiting anti-inflammatory, antimicrobial, and antidiabetic properties. The chlorocarbonyl group enhances its reactivity compared to other thiazolidines, enabling diverse synthetic applications.

Medicinal Chemistry

- Intermediate in Synthesis: this compound serves as a crucial intermediate in synthesizing compounds with potential therapeutic properties.

- Bioactive Compound Synthesis: It plays a vital role in creating compounds with various pharmacological properties, including anti-inflammatory, antimicrobial, and antidiabetic activities.

- Thiazolidine FFA2 Agonists: It is used in the exploration of thiazolidine Free Fatty Acid Receptor 2 (FFA2) agonists .

Organic Synthesis

- Reactions with Nucleophiles: this compound readily reacts with nucleophiles like amines, alcohols, and water, typically in solvents such as dichloromethane or tetrahydrofuran (THF) with a base to facilitate the reaction.

- Acylation Reactions: The chlorocarbonyl group facilitates acylation reactions, enabling the introduction of the thiazolidine moiety into complex molecules.

Applications in Cancer Research

- Cytotoxicity Enhancement: Cyclized 2,4-disubstituted thiazoles, synthesized using this compound derivatives, have shown enhanced cytotoxicity against HepG-2, Caco2, and MCF-7 cancer cell lines .

- Thiazole Synthesis: this compound is utilized in synthesizing various substituted thiazoles and thiazolidine-4-ones, which are then evaluated for their inhibitory activity against cancer cell lines .

Mechanism of Action

The mechanism of action of methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of substituted thiazolidine derivatives. This reactivity is utilized in various synthetic and bioconjugation applications .

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-4-Carboxylate Derivatives

Key Observations:

- Substituent Effects on Yield : Electron-rich substituents (e.g., 2-methoxyphenyl in 7f) correlate with higher yields (81%) compared to bulky or electron-deficient groups (e.g., 3-iodobenzoyl in 8b: 42%) .

- Position 3 Modifications : The chlorocarbonyl group (hypothetical) and iodobenzoyl (8b) at position 3 introduce steric and electronic challenges, reducing yields but enabling specialized applications (e.g., PROTAC linker synthesis via chlorocarbonyl reactivity) .

- Biological Activity : Substituents at position 2 (e.g., pyridinyl, chlorophenyl) enhance receptor binding (FFAR2 agonism), while sulfonyl groups (Wu Leifang derivatives) improve ACE inhibition .

Analytical and Mechanistic Insights

- Spectroscopic Characterization : All analogs were validated via ¹H NMR, ¹³C NMR, and HRMS, with crystallographic data confirming stereochemistry in select cases (e.g., 8b and Wu Leifang derivatives) .

- Reactivity : Chlorocarbonyl groups are highly reactive toward nucleophiles (e.g., amines, alcohols), making them valuable for conjugating PROTAC ligands . In contrast, iodobenzoyl (8b) and isoxazole-benzoyl (32a) groups require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization .

- Stability : Thiazolidine derivatives with electron-withdrawing groups (e.g., chlorocarbonyl) may exhibit lower thermal stability due to increased ring strain, whereas aryl-substituted analogs (7e, 7f) are more robust .

Biological Activity

Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidinone family, characterized by a thiazolidine ring with a carbonyl group. The presence of the chlorocarbonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The primary mechanism of action involves the compound's reactivity with nucleophiles. The chlorine atom in the structure is particularly susceptible to nucleophilic attack, leading to the formation of various substituted thiazolidine derivatives. This reactivity is crucial for its applications in bioconjugation reactions and the synthesis of bioactive compounds.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated varying degrees of antibacterial activity against several strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these compounds range significantly, indicating their potential as antimicrobial agents .

Anticancer Properties

Thiazolidinones have been identified as promising candidates in cancer therapy. A study highlighted their ability to inhibit tubulin polymerization, which is essential for cancer cell proliferation. Compounds derived from thiazolidinones showed IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, modifications to the thiazolidine structure enhanced cytotoxicity against melanoma and prostate cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound exhibits other biological activities:

- Anti-inflammatory : Thiazolidinone derivatives have shown potential in reducing inflammation markers.

- Antidiabetic : Some studies suggest that these compounds may improve insulin sensitivity and glucose metabolism.

- Antiviral : There is emerging evidence supporting their efficacy against certain viral infections, including HIV and HCV .

Case Study 1: Antibacterial Evaluation

A comprehensive study evaluated the antibacterial activity of various thiazolidinone derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial effects with MIC values ranging from 625 µg/ml to >5000 µg/ml against multiple pathogens .

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer properties, researchers synthesized several analogs of thiazolidinones and subjected them to NCI-60 screening. The results showed that specific modifications led to enhanced cytotoxicity against a variety of cancer cell lines, with some compounds demonstrating IC50 values as low as 0.124 µM for leukemia cells .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves introducing the chlorocarbonyl group to a thiazolidine-4-carboxylate precursor. For example, thionyl chloride (SOCl₂) or phosgene can be used under anhydrous conditions with catalytic dimethylformamide (DMF) to activate the reaction. Purification via flash chromatography (e.g., EtOAc/hexane gradients) ensures high purity, as demonstrated in analogous thiazolidine syntheses . Yield optimization may require adjusting stoichiometry, temperature (e.g., 0–5°C for acyl chloride formation), or inert atmosphere conditions (N₂/Ar).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of H NMR and C NMR to confirm the thiazolidine ring structure and substituent positions. High-resolution mass spectrometry (HRMS-ESI) validates molecular weight, while HPLC (≥95% purity) ensures absence of unreacted starting materials or side products. For example, used HRMS and NMR to confirm structurally related thiazolidine derivatives .

Q. What safety precautions are critical during handling and storage?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas to prevent hydrolysis of the chlorocarbonyl group. Avoid heat, sparks, and moisture (refer to GHS hazard codes P210 and P102 in ). Use fume hoods and personal protective equipment (PPE) during synthesis due to reactivity with amines or alcohols .

Advanced Research Questions

Q. How can stereochemical configuration at the thiazolidine ring be resolved experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. If crystals are unavailable, nuclear Overhauser effect spectroscopy (NOESY) NMR can infer spatial relationships between protons. Computational methods (e.g., density functional theory, DFT) can simulate and compare predicted vs. observed NMR chemical shifts .

Q. What strategies optimize the compound’s reactivity in amide/ester coupling reactions?

- Methodological Answer : The chlorocarbonyl group reacts efficiently with primary/secondary amines to form stable amides. Use Schlenk techniques for moisture-sensitive reactions, and monitor progress via thin-layer chromatography (TLC). Coupling agents like HOBt/EDC or DMAP can enhance reaction rates, as seen in ’s synthesis of carbamate derivatives .

Q. How do researchers address contradictions in reported synthetic yields for analogous compounds?

- Methodological Answer : Discrepancies (e.g., 42% vs. 81% yields in ) may arise from substituent electronic effects or purification methods. Design of experiments (DoE) can systematically test variables (solvent polarity, catalyst loading). For example, electron-withdrawing groups on aryl aldehydes may reduce nucleophilic attack efficiency, requiring longer reaction times .

Q. What computational models predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can model binding to enzymes like cholinesterases or FFAR2 (Free Fatty Acid Receptor 2). QSAR (quantitative structure-activity relationship) studies correlate substituent effects with activity, leveraging analogs from and .

Q. How is stability assessed under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation products via HPLC-MS and calculate half-life (). For example, chlorocarbonyl groups are prone to hydrolysis in aqueous media, necessitating stability data for biological assay design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.